molecular formula C40H68O10 B1252415 Grisorixin

Grisorixin

Cat. No. B1252415
M. Wt: 709 g/mol
InChI Key: ZITSQIZMRMDQLE-SJSJOXFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grisorixin is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

Scientific Research Applications

  • Effects on Myocardial Cells and Cardiovascular Function :

    • Grisorixin, a monocarboxylic ionophore, has been shown to increase coronary blood flow and myocardial uptake of thallium-201. It also stimulates the heart and affects the distribution of thallium-201 in myocardial cells, as well as oxidative metabolism (Maublant et al., 1985).
    • In isolated perfused working rat hearts, Grisorixin induced a transient stimulation of heart work and an increase in coronary flow, suggesting a shift towards anaerobic glycolysis due to partial inhibition of oxidative metabolism (Chollet-Debord et al., 1986).
    • Additionally, Grisorixin showed potent coronary vasodilator properties in anesthetized dogs, with varying effects based on dosage. At low doses, it primarily acted as a coronary vasodilator, while higher doses induced inotropic and hypertensive effects (Moins et al., 1982).
  • Ionophorous Properties and Effects on Ion Transport :

    • Grisorixin is part of the nigericin group of ionophorous antibiotics and has been shown to influence the transport of ions across biological membranes. This includes its effects on potassium and sodium concentrations in the context of cardiovascular function (Moins et al., 1979).
    • Studies on its complexation with monovalent cations and the interactions between these cations and Grisorixin have provided insights into its function as an ionophore (Gachon et al., 1975).
  • Metabolic Effects on Myocardial Cells :

    • Research has also focused on assessing the metabolic effects of Grisorixin on myocardial cells, especially concerning the facilitation of anaerobic metabolism and impairment of aerobic metabolism (Maublant et al., 1984).
  • Other Applications and Studies :

    • There have been studies on the microbial conversion of Grisorixin, showing that it can be bioconverted by certain strains of Streptomyces, leading to altered ionophorous and antibiotic properties (Cuer et al., 1983).
    • The thermotropic behavior of phospholipid-water multibilayers has been studied in the presence of Grisorixin, revealing its interactions with lipid bilayers and its effects on the phase transition temperature of the phospholipid matrix (Mellier, 1991).

properties

Product Name

Grisorixin

Molecular Formula

C40H68O10

Molecular Weight

709 g/mol

IUPAC Name

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid

InChI

InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1

InChI Key

ZITSQIZMRMDQLE-SJSJOXFOSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(C)O)C)C)C)C)C)OC

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC

synonyms

epigrisorixin
grisorixin
grisorixin, monocesium salt
grisorixin, monolithium salt
grisorixin, monopotassium salt
grisorixin, monorubidium salt
grisorixin, monosilver (+1) salt
grisorixin, monosodium salt
grisorixin, monothallium (+1) salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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